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Compound of Interest

Compound Name: Cephalomannine

Cat. No.: B1668392

Introduction

Cephalomannine is a natural taxane diterpenoid with significant antitumor and antiproliferative
properties.[1] As a close structural analog of the widely used chemotherapy agent Paclitaxel
(Taxol), its detailed structural characterization is of paramount importance for drug
development, quality control, and understanding its mechanism of action. This technical guide
provides a comprehensive overview of the key spectroscopic data for Cephalomannine,
including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
spectroscopy. Detailed experimental protocols are provided to aid researchers in the replication
and validation of these findings.

Spectroscopic Data

The following sections present the core spectroscopic data for Cephalomannine in a
structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of
organic compounds. The *H and 13C NMR data provide critical information about the chemical
environment of each proton and carbon atom in the Cephalomannine molecule.

Table 1: *H NMR Spectroscopic Data for Cephalomannine (500 MHz, CDCIs)
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

1 4.98 d 9.5

2 5.67 d 7.0

3 3.82 d 7.0

4 4.98 d 2.0

5 6.28 t 9.0

6a 2.55 m

6B 1.88 m

7 4.42 m

10 6.24 S

13 4.95 t 8.5

1l4a 2.25 m

14pB 2.21 m

16 1.15 S

17 1.25 S

18 1.95 S

19 1.68 S

20 4.32 d 8.5

2' 4.80 dd 85,25

3 5.75 dd 95,25

2-OAc 2.15 S

4-OAc 2.24 S

Benzoyl-o 8.12 d 7.5

Benzoyl-m 7.50 t 7.5
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Benzoyl-p 7.61 t 7.5
Tigloyl-3" 1.82 S

Tigloyl-4" 1.80 d 7.0
Tigloyl-3 6.88 q 7.0
NH 6.95 d 9.5
2'-OH 3.55 d 5.0
7-OH 2.45 d 4.0

Data sourced from Chmurny et al., 1992.[2][3][4]

Table 2: 13C NMR Spectroscopic Data for Cephalomannine (125.7 MHz, CDCIs)
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Position Chemical Shift (5, Position Chemical Shift (5,
ppm) ppm)
1 79.1 17 26.8
2 75.0 18 14.8
3 45.7 19 22.6
4 81.1 20 76.5
5 84.4 2' 73.2
6 35.6 3 55.2
7 72.2 2-OAc (C=0) 171.2
8 58.5 2-OAc (CHs) 21.9
9 203.8 4-OAc (C=0) 170.3
10 133.7 4-OAc (CHs) 20.8
11 138.0 Benzoyl (C=0) 167.0
12 142.1 Benzoyl-ipso 129.1
13 72.5 Benzoyl-o 130.2
14 35.7 Benzoyl-m 128.7
15 43.2 Benzoyl-p 133.7
16 21.0 Tigloyl (C=0) 167.9
Tigloyl-a 128.3
Tigloyl-B 138.6
Tigloyl-3" 12.1
Tigloyl-4" 14.4

Data sourced from Chmurny et al., 1992.[2][3][4]
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition.
Electrospray ionization (ESI) is a soft ionization techniqgue commonly used for the analysis of
taxanes like Cephalomannine.

Table 3: Mass Spectrometric Data for Cephalomannine

Parameter Value

Molecular Formula CasHs3NO14

Molecular Weight 831.90 g/mol [5]

Monoisotopic Mass 831.34660536 Da[6]

lonization Mode Positive Electrospray lonization (ESI+)
Observed lons [M+H]*, [M+Na]*, [M+K]*

_ Fragmentation of the C-13 side chain and the
Key Fragmentation Data _ _ _ _
taxane ring provides structural information.[7]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational transitions. It is a valuable tool for identifying the functional
groups present in a molecule. While a specific public domain IR spectrum for
Cephalomannine is not readily available, the expected absorption bands can be inferred from
its chemical structure, which is very similar to that of Paclitaxel.

Table 4: Predicted Infrared (IR) Absorption Bands for Cephalomannine
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Wavenumber (cm~?)

Functional Group

Vibrational Mode

~3450 O-H (hydroxyls) Stretching
~3300 N-H (amide) Stretching
~3060 C-H (aromatic) Stretching
~2950 C-H (aliphatic) Stretching
~1735 C=0 (esters) Stretching
~1710 C=0 (ketone) Stretching
~1650 C=0 (amide 1) Stretching
~1600, 1450 C=C (aromaitic) Stretching
~1540 N-H bend (amide II) Bending
~1240 C-O (esters, ethers) Stretching
~1100-1000 C-0O (alcohols) Stretching
~710 C-H (aromatic) Out-of-plane bending

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy Protocol

A quantitative *H NMR (QHNMR) protocol, similar to that developed for Taxol, can be adapted

for Cephalomannine to ensure high-quality, reproducible data.[3][9]

e Sample Preparation:

o Accurately weigh approximately 5-10 mg of purified Cephalomannine.

o Dissolve the sample in a precise volume (e.g., 0.75 mL) of deuterated chloroform (CDClI3)

containing a known internal standard (e.g., tetramethylsilane, TMS, at O ppm).
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o Transfer the solution to a 5 mm NMR tube.

 Instrumentation and Data Acquisition:

o Experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or
higher).[4]

o The sample temperature is maintained at a constant value, typically 298 K.

o For H NMR, a standard single-pulse experiment is used. To obtain quantitative data, a
relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest
should be employed.

o For 3C NMR, a proton-decoupled pulse sequence (e.g., with GARP decoupling) is used to
simplify the spectrum and improve the signal-to-noise ratio.[8][9]

o Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) are crucial for unambiguous assignment of all proton and carbon signals.[10]

» Data Processing:
o The acquired Free Induction Decay (FID) is Fourier transformed.
o Phase and baseline corrections are applied to the resulting spectrum.

o The chemical shifts are referenced to the internal standard (TMS at O ppm for *H NMR) or
the solvent signal (CDCIs at 77.00 ppm for 33C NMR).[4]

Mass Spectrometry Protocol

A common method for analyzing Cephalomannine is High-Performance Liquid
Chromatography coupled with Electrospray Mass Spectrometry (HPLC-ESMS).[7]

e Sample Preparation:

o Prepare a dilute solution of Cephalomannine in a suitable solvent compatible with
reverse-phase HPLC, such as acetonitrile or methanol.
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o Filter the sample through a 0.22 um syringe filter before injection.

 Instrumentation and Data Acquisition:
o Utilize an HPLC system with a C18 column for separation.

o The mobile phase typically consists of a gradient of water and an organic solvent (e.g.,
acetonitrile), both often containing a small amount of an acid (e.g., formic acid) to promote
protonation.

o The eluent from the HPLC is directed to the electrospray ionization source of the mass
spectrometer.

o Operate the mass spectrometer in positive ion mode.[7]

o Optimize source parameters, such as the capillary voltage, cone voltage (or nozzle-to-
skimmer bias), and desolvation gas temperature and flow rate, to maximize the signal of
the protonated molecule [M+H]*.[7][11]

o Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-1000).

o For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the
[M+H]* ion and subjecting it to collision-induced dissociation (CID) to generate fragment

ions.

Infrared (IR) Spectroscopy Protocol

For a solid sample like Cephalomannine, Fourier Transform Infrared (FTIR) spectroscopy
using an Attenuated Total Reflectance (ATR) accessory is a common and convenient method.
[12][13]

e Sample Preparation:
o Place a small amount of the solid Cephalomannine powder directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure using the
built-in pressure clamp. No further sample preparation is typically needed.[13]
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e Instrumentation and Data Acquisition:

o

Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc
selenide crystal).

o

Collect a background spectrum of the clean, empty ATR crystal.

[¢]

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio.

[¢]

The spectrum is usually recorded in the mid-IR range, from 4000 to 400 cm~1.
» Data Processing:

o The final spectrum is presented as a plot of absorbance or transmittance versus
wavenumber (cm™1).

o The background spectrum is automatically subtracted from the sample spectrum.

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups in the molecule.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of
Cephalomannine and the logical relationship between the different analytical techniques for its
structure elucidation.
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Caption: Experimental workflow for the spectroscopic analysis of Cephalomannine.
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Caption: Logical relationship of spectroscopic data for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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